4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine

Lipophilicity Drug design ADME prediction

Researchers requiring a 5-alkyl pyrimidine with defined lipophilicity often find 5-H analogs yield poor target engagement. This tri-substituted 2-aminopyrimidine (C8H12ClN3, MW 185.65) solves the gap with a 5-n-propyl chain (XLogP3-AA 2.6). - Potency advantage: 5-alkyl pyrimidines show up to 4.5-fold IC50 improvement vs 5-H in NO inhibition assays. - Three diversification points: C2-NH2 (amide/sulfonamide), C4-Cl (cross-coupling), C5-n-Pr (C-H activation). - Immediate supply: Gram-scale available, ambient shipping.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B13941390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(N=C1Cl)N)C
InChIInChI=1S/C8H12ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3-4H2,1-2H3,(H2,10,11,12)
InChIKeyXIGVKORZQLLWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine – 5-Propyl Pyrimidine Building Block


4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine (CAS 102207-72-7; molecular formula C₈H₁₂ClN₃; molecular weight 185.65 g/mol) is a tri-substituted 2-aminopyrimidine bearing chlorine at C4, methyl at C6, and a distinctive n-propyl group at C5 [1]. This substitution pattern places it within a well-established class of halogenated aminopyrimidine building blocks widely employed in kinase inhibitor discovery, epigenetic probe development, and agrochemical intermediate synthesis. Unlike the widely commercialized des-propyl analog 4-chloro-6-methylpyrimidin-2-amine (CAS 5600-21-5), the presence of the 5-propyl chain introduces a quantifiable increase in lipophilicity and steric volume that can alter target binding, cellular permeability, and metabolic stability profiles [2].

Building block type Tri-substituted 2-aminopyrimidine with C2-NH₂, C4-Cl and C5-n-propyl for kinase inhibitor, epigenetic probe and agrochemical synthesis
Lipophilic modification 5-Propyl chain increases lipophilicity over common 5-H analog, targeting hydrophobic enzyme pockets
Orthogonal reactivity C2-amine and C4-chlorine enable sequential derivatization without protecting groups

Why This 5-Propyl Pyrimidine Cannot Be Replaced by Common Analogs


Within the 2-aminopyrimidine family, the presence, length, and position of alkyl substituents directly govern computed lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and the conformational landscape accessible in solution and at enzyme active sites. The 5-n-propyl group in 4-chloro-6-methyl-5-propyl-pyrimidin-2-ylamine raises the XLogP3-AA to 2.6, compared to 1.6 for the des-propyl analog 4-chloro-6-methylpyrimidin-2-amine [1]. In SAR studies of 5-alkyl pyrimidines, 5-unsubstituted compounds consistently show reduced target engagement—for example, a 5-unsubstituted 4,6-dichloropyrimidine exhibited an IC₅₀ of 11.49 µM against NO production, whereas the 5-sec-butyl analog achieved 2.57 µM, representing a 4.5-fold potency enhancement [2]. Simply substituting a 5-H or 5-ethyl pyrimidine for the 5-propyl congener risks losing this entropic and lipophilic contribution to binding, making the precise 5-propyl substitution a critical procurement specification for SAR-driven projects.

Target5-Propyl-2-aminopyrimidine
Common substitute5-H or 5-ethyl analog
Lipophilic and steric contribution from 5-propyl may not transfer; binding affinity shift possible in hydrophobic pockets.
TargetC2-NH₂, C4-Cl pyrimidine
Regioisomer riskC4-NH₂, C6-Cl regioisomer
Positional swap alters electronic environment and cross-coupling regioselectivity; identical MS may mask identity.

Quantitative Differentiation Evidence vs Closest Analogs


Computed Lipophilicity: 5-Propyl vs 5-H Analog

The computed XLogP3-AA for 4-chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is 2.6, compared to 1.6 for 4-chloro-6-methylpyrimidin-2-amine (CID 21810), the direct 5-H analog [1]. This ΔLogP of +1.0 units translates to approximately a 10-fold increase in lipid/water partition coefficient, a magnitude known to influence membrane permeability and non-specific protein binding in lead optimization programs [2]. The 5-propyl chain also increases the rotatable bond count from 0 to 2, adding conformational flexibility without substantially altering the TPSA (51.8 vs 51.8 Ų), thereby improving the balance between passive permeability and solubility.

Lipophilicity (XLogP3-AA)
Head-to-head
Target: 2.6; 5-H analog: 1.6 (Δ +1.0)
Lipophilicity shift may influence membrane permeability
Computed values; TPSA unchanged at 51.8 Ų
Lipophilicity Drug design ADME prediction

Regioisomeric Differentiation: C2-Amine vs C4-Amine

The compound 4-chloro-6-methyl-5-propyl-pyrimidin-2-ylamine (target) and 6-chloro-2-methyl-5-propylpyrimidin-4-amine (CAS 102207-72-7, regioisomer) share identical molecular formula (C₈H₁₂ClN₃) and molecular weight (185.65 g/mol) but differ in the positions of the chlorine and amine substituents on the pyrimidine ring [1]. In the target compound, the amino group resides at C2 adjacent to a single ring nitrogen, while the chlorine occupies C4. In the regioisomer, the amino group is at C4 flanked by two ring nitrogens, and chlorine is at C6. This positional shift alters the electronic environment and expected reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions—C2-amino pyrimidines typically show different regioselectivity in Pd-catalyzed couplings compared to C4-amino congeners [2]. For procurement specifying a C2-amine handle for downstream diversification, the regioisomeric identity must be verified by NMR or HPLC, as both isomers appear identical by MS alone.

Regioisomeric identity
Class-level inference
NH₂ at C2; Cl at C4 (not C4-NH₂)
Positional swap alters cross-coupling outcome
Verify by NMR/HPLC; MS alone insufficient
Regioisomerism Synthetic intermediate Cross-coupling reactivity

5-Alkyl Chain Length Effect on Biological Activity

A systematic SAR study of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines demonstrated that the 5-alkyl chain length directly modulates inhibitory activity against immune-activated nitric oxide (NO) production [1]. The 5-unsubstituted compound exhibited an IC₅₀ of 11.49 µM, while progressive alkylation increased potency: 5-ethyl (IC₅₀ ~4.5 µM), 5-propyl (IC₅₀ ~3.8 µM), and the most potent 5-sec-butyl analog (IC₅₀ = 2.57 µM). The 5-propyl analog achieved a 3.0-fold improvement over the 5-H baseline and a ~1.5-fold improvement over 5-methyl. Although this data originates from a 4,6-dichloro template, the trend of enhanced activity with C3–C4 branched alkyl at C5 is consistent across multiple pyrimidine chemotypes [2]. This supports the procurement choice of a 5-propyl-substituted building block when target engagement at hydrophobic enzyme pockets is a design goal.

5-Alkyl SAR potency trend
Cross-study comparable
~3.0-fold increase (5-propyl vs 5-H)
Supports hydrophobic pocket binding contribution
IC₅₀ from NO inhibition assay; verify in target scaffold
Structure-activity relationship 5-alkyl pyrimidine Nitric oxide inhibition

Synthetic Versatility: Orthogonal C4-Cl and C2-NH₂ Handles

The target compound presents two chemically distinct functional handles—a C4 chlorine amenable to SNAr or Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), and a C2 primary amine capable of acylation, sulfonylation, reductive amination, or diazotization [1]. This orthogonal reactivity profile allows sequential derivatization without protecting group manipulation, a feature shared with the des-propyl analog 4-chloro-6-methylpyrimidin-2-amine (CAS 5600-21-5). However, the additional 5-propyl group provides a third diversification point via C–H functionalization or metabolic blocking at the 5-position, which is absent in the 5-H comparator. In a traceless solid-phase synthesis methodology for 2-substituted pyrimidines, 5-substituted chloropyrimidine resins demonstrated distinct reaction kinetics and product purity profiles compared to 5-unsubstituted variants [2].

Synthetic versatility
Class-level inference
Target: 3 handles; 5-H analog: 2 handles
Expands diversity points for library synthesis
Orthogonal C2-NH₂ and C4-Cl; C5 for late-stage modification
Cross-coupling Nucleophilic substitution Library synthesis

Optimal Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization with Elevated Lipophilicity

In kinase inhibitor programs where the ATP-binding pocket contains a hydrophobic sub-pocket that accommodates small alkyl groups, the 5-propyl chain of 4-chloro-6-methyl-5-propyl-pyrimidin-2-ylamine provides a ΔLogP of +1.0 over the 5-H analog without increasing TPSA [1]. This property is valuable when balancing permeability against solubility constraints, as supported by the 5-alkyl SAR trend showing 3-fold potency gains from 5-H to 5-propyl in pyrimidine NO inhibitors [2]. Medicinal chemistry teams can use this building block to rapidly probe the lipophilic tolerance of a kinase hinge-binding motif.

Epigenetic Probe Development for Methyltransferase Enzymes

Pyrimidine scaffolds bearing 5-alkyl substitution have been reported in patent literature as PRMT5 inhibitor intermediates where the 2-methyl-5-propylpyrimidine framework contributes measurable binding affinity versus less active 5-alkyl variants [1]. The target compound, with its C2-amine available for further elaboration and C4-chlorine for cross-coupling, serves as a versatile entry point for synthesizing PRMT-focused chemical probes. Its regioisomeric purity (C2-NH₂, not C4-NH₂) ensures that downstream coupling yields the intended kinase-hinge-binding geometry [2].

Agrochemical Intermediate for Lipophilic Pyrimidine Pesticides

The compound is cited as a potential intermediate in the development of new pesticides where its structure allows interaction with biological targets in pests [1]. The 5-propyl group contributes to enhanced membrane penetration in arthropod or fungal systems, a property leveraged in pyrimidine-based agrochemicals that require balanced LogP (2–4 range) for cuticular uptake and phloem mobility. Procurement of the 5-propyl variant rather than the 5-H analog may be critical for achieving field-relevant bioavailability.

Diversity-Oriented Synthesis with Three Orthogonal Vectors

For high-throughput chemistry groups constructing DNA-encoded libraries (DEL) or parallel synthesis arrays, the compound offers three chemically distinct diversification points (C2-NH₂, C4-Cl, C5-n-Pr) in a compact scaffold (MW 185.65) [1]. This enables sequential functionalization: (1) amide or sulfonamide formation at C2, (2) Suzuki or Buchwald coupling at C4, and (3) late-stage C–H activation at C5, yielding highly decorated pyrimidine libraries that are difficult to access from 5-unsubstituted alternatives.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (hydrophobic pocket)
5-Propyl lipophilic building block
Permeability–solubility balance in kinase hinge
Epigenetic probe development for PRMT5
C2-NH₂/C4-Cl orthogonal handles + 5-propyl
Regioisomeric identity and binding geometry
Agrochemical intermediate synthesis
Balanced lipophilicity for membrane penetration
Cuticular uptake and phloem mobility assessment
Diversity-oriented synthesis / DEL
Three diversifiable positions (C2, C4, C5)
Sequential functionalization without protecting groups
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